4-Fluoroazepane-4-carbonitrile
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Overview
Description
4-Fluoroazepane-4-carbonitrile is a chemical compound with the molecular formula C7H11FN2. It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, with a fluorine atom and a nitrile group attached to the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 4-azepanone with a fluorinating agent such as Selectfluor, followed by the conversion of the resulting 4-fluoroazepanone to 4-Fluoroazepane-4-carbonitrile using cyanide sources like sodium cyanide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoroazepane-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or amides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Oximes, amides.
Reduction: Primary amines.
Substitution: Various substituted azepane derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoroazepane-4-carbonitrile in biological systems involves its interaction with specific molecular targets. The nitrile group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity. The fluorine atom may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
- 4-Fluoropiperidine-4-carbonitrile
- 4-Fluorohexahydroazepine-4-carbonitrile
- 4-Fluoroazepane-4-carboxamide
Comparison: 4-Fluoroazepane-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Properties
Molecular Formula |
C7H11FN2 |
---|---|
Molecular Weight |
142.17 g/mol |
IUPAC Name |
4-fluoroazepane-4-carbonitrile |
InChI |
InChI=1S/C7H11FN2/c8-7(6-9)2-1-4-10-5-3-7/h10H,1-5H2 |
InChI Key |
ZOKYKABPELGNDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCNC1)(C#N)F |
Origin of Product |
United States |
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